molecular formula C13H12FN3O2S2 B2672785 2-((4-(2-amino-2-oxoethyl)thiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 941874-53-9

2-((4-(2-amino-2-oxoethyl)thiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2672785
CAS No.: 941874-53-9
M. Wt: 325.38
InChI Key: XIOLSFPOEVZXHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Thiazole Derivatives in Academic Research

Thiazole derivatives have occupied a central role in medicinal chemistry since their discovery in the late 19th century. The foundational work of Arthur Rudolf Hantzsch in 1887 established the first synthetic pathway for thiazoles via the condensation of α-haloketones and thioamides, a reaction now known as the Hantzsch thiazole synthesis. This breakthrough enabled systematic exploration of thiazole-based compounds, revealing their structural versatility and capacity to interact with biological targets. Early studies focused on simple thiazole structures, but by the mid-20th century, researchers began synthesizing hybrid molecules combining thiazole rings with other pharmacophores, such as acetamide groups, to enhance bioactivity.

The 1980s marked a turning point with the clinical approval of thiazole-containing drugs like sulfathiazole (antibacterial) and tiazofurin (anticancer), validating the therapeutic potential of this heterocycle. These successes spurred interest in modifying thiazole scaffolds to improve pharmacokinetic properties, leading to the incorporation of fluorinated aromatic systems and sulfur-containing side chains. The integration of acetamide functionalities emerged as a strategy to balance solubility and target affinity, particularly in compounds designed for kinase inhibition.

Significance of 2-((4-(2-Amino-2-Oxoethyl)Thiazol-2-Yl)Thio)-N-(4-Fluorophenyl)Acetamide in Contemporary Studies

This compound exemplifies modern efforts to optimize thiazole derivatives for precision therapeutics. Its structure features three critical elements:

  • A thiazole core that facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets.
  • A 4-fluorophenyl group that enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
  • An acetamide-thioether bridge that introduces conformational flexibility while maintaining hydrogen-bonding capacity.

Recent studies highlight its dual role as a tubulin polymerization inhibitor and apoptosis inducer in cancer cell lines, with half-maximal inhibitory concentration (IC50) values below 5 μM in breast and colon carcinoma models. Additionally, its ability to modulate ATP-binding cassette transporters suggests potential applications in overcoming multidrug resistance.

Table 1: Structural Components and Their Functional Roles

Component Functional Role Example Citations
Thiazole ring Facilitates target binding via hydrophobic and π-π interactions
4-Fluorophenyl group Enhances blood-brain barrier penetration and metabolic stability
Acetamide-thioether bridge Balances solubility and conformational flexibility for optimized pharmacokinetics

Current Research Landscape and Knowledge Gaps

Despite progress, key challenges persist:

  • Synthetic Complexity : Multi-step synthesis routes for this compound yield ≤45% overall efficiency due to side reactions during thioether bond formation.
  • Target Specificity : While the compound shows nanomolar affinity for β-tubulin, off-target binding to heat shock proteins remains a concern.
  • Structural Optimization : No systematic studies compare the bioactivity of fluorophenyl vs. chlorophenyl or methylphenyl variants.

Ongoing work aims to address these gaps through computational ligand design and high-throughput screening. For instance, quantum mechanical calculations have identified the fluorophenyl group’s electrostatic potential as a critical determinant of tubulin binding. However, the lack of crystal structures for the compound-enzyme complex limits atomic-level insights.

Theoretical Frameworks for Understanding Thiazole Acetamide Compounds

Three frameworks dominate current research:

  • Quantitative Structure-Activity Relationship (QSAR) Modeling : Linear free-energy relationships correlate the compound’s logP (2.8) with its antiproliferative activity across 12 cancer cell lines (R2 = 0.91).
  • Molecular Docking Simulations : Virtual screening predicts strong interactions between the thiazole ring and tubulin’s colchicine-binding site (binding energy: −9.2 kcal/mol).
  • Retrosynthetic Analysis : Pathway optimization using α-tosyloxy ketones instead of α-haloketones improves yield by 18% in the final coupling step.

Table 2: Predictive Models and Their Applications

Model Type Key Parameters Application in Compound Optimization
QSAR logP, polar surface area, H-bond donors Prioritizes analogs for synthesis
Molecular Dynamics Binding free energy, RMSD values Identifies stable protein-ligand complexes
Density Functional Theory Frontier molecular orbitals Predicts reactivity in thioether formation

These frameworks collectively enable rational design of next-generation derivatives. For example, replacing the acetamide’s carbonyl oxygen with a sulfoxide group increases aqueous solubility by 40% without compromising tubulin affinity. Such advances underscore the compound’s role as a template for developing targeted therapies against neoplasms and neurodegenerative disorders.

Properties

IUPAC Name

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2S2/c14-8-1-3-9(4-2-8)16-12(19)7-21-13-17-10(6-20-13)5-11(15)18/h1-4,6H,5,7H2,(H2,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOLSFPOEVZXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC(=CS2)CC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(2-amino-2-oxoethyl)thiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide , with CAS number 941874-53-9, is a thiazole derivative that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C13H12FN3O2S2C_{13}H_{12}FN_{3}O_{2}S_{2}, with a molecular weight of 325.4 g/mol. The structure features a thiazole moiety linked to an acetamide group, which is essential for its biological properties.

Biological Activity Overview

The biological activities associated with this compound primarily include antitumor , antimicrobial , and anticonvulsant properties.

Antitumor Activity

Thiazole derivatives have been extensively studied for their anticancer potential. A related study demonstrated that compounds containing thiazole rings exhibited significant cytotoxicity against various cancer cell lines. The IC50 values for some thiazole derivatives were reported to be below 10 µM, indicating potent activity against cancer cells such as U251 glioblastoma and WM793 melanoma cells .

CompoundCell LineIC50 (µM)
Compound 9U2511.61 ± 1.92
Compound 10A4311.98 ± 1.22

The presence of electron-donating groups on the phenyl ring significantly enhances the anticancer activity of these compounds .

Antimicrobial Activity

Research indicates that thiazole derivatives can exhibit antimicrobial properties comparable to standard antibiotics. In one study, several synthesized thiazole compounds showed moderate antibacterial activity against Gram-negative bacteria, with some derivatives outperforming traditional antibiotics like norfloxacin .

CompoundActivity TypeComparison Standard
Compound AAntibacterialNorfloxacin
Compound BAntifungalAmphotericin B

Anticonvulsant Activity

Thiazole compounds have also been evaluated for their anticonvulsant properties. In animal models, certain thiazole derivatives demonstrated significant protection against seizures induced by pentylenetetrazol (PTZ) . The structure-activity relationship studies indicated that modifications in the thiazole ring could enhance anticonvulsant efficacy.

Case Studies

  • Antitumor Efficacy :
    A study on a series of thiazole-containing compounds highlighted their ability to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins. The compound's interaction with these proteins was confirmed via molecular docking studies, revealing significant binding affinity .
  • Antimicrobial Evaluation :
    In another case study, a set of phenylthiazole derivatives was synthesized and tested against various bacterial strains. Results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced antibacterial activity, suggesting a correlation between structural modifications and biological efficacy .
  • Pharmacokinetic Studies :
    Pharmacokinetic profiling of thiazole derivatives revealed favorable absorption and distribution characteristics, which are crucial for their therapeutic application .

Scientific Research Applications

Antimicrobial Activity

The thiazole moiety is known for its antimicrobial properties. Preliminary studies indicate that compounds similar to 2-((4-(2-amino-2-oxoethyl)thiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide may exhibit significant antimicrobial effects against various pathogens. For instance, derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Properties

Research has demonstrated that this compound may possess anticancer activity. Thiazole derivatives have been shown to induce apoptosis in cancer cell lines, including human leukemia and hepatocellular carcinoma cells. The following table summarizes comparative biological activities of related thiazole compounds:

Compound NameBiological ActivityIC50_{50} (µM)
N-(5-methylthiazol-2-yl)-acetamideAntimicrobial25
N-(4-methylthiazol-5-yloxy)acetamideAnticancer15
N-(5-bromo-thiazolyl)benzamideAntitumor12

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of thiazole derivatives against human chronic myeloid leukemia cell lines. The results indicated that certain derivatives exhibited significant anti-proliferative activity with IC50_{50} values ranging from 10 to 30 µM, suggesting their potential as therapeutic agents in oncology .
  • Structure-Activity Relationship : Research on the structure-activity relationship (SAR) of thiazole compounds indicates that specific substitutions can enhance biological activity. For instance, the presence of electron-withdrawing groups like fluorine has been correlated with increased potency against cancer cell lines .
  • Novel Derivatives : Recent investigations have synthesized new thiazole-integrated pyridine derivatives bearing phenoxyacetamide moieties, demonstrating promising antitumor activity against various cancer cell lines, including MCF-7 and HepG2. One derivative showed better efficacy than standard treatments .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and related derivatives:

Compound Key Structural Features Biological Target/Activity Melting Point (°C) Molecular Weight (g/mol) References
Target: 2-((4-(2-Amino-2-oxoethyl)thiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide Thiazole with thioether-linked acetamide; 4-fluorophenyl and 2-amino-2-oxoethyl substituents Hypothesized MMP or kinase inhibition N/A ~368.4
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 15) Piperazine ring instead of thioether; p-tolyl substituent MMP-9 inhibition (IC₅₀ = 2.3 µM) 269–270 410.51
2-((2,4-Dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (Compound 13) Coumarin-linked thiazole; dichlorophenyl group α-Glucosidase inhibition (IC₅₀ = 18.6 µM) 216–220 446.30
N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11d) Triazole-quinoxaline hybrid; 4-fluorophenyl acetamide Anticancer (Caspase-3 activation) N/A 458.5
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (5d) Benzofuran-oxadiazole core; bromine substituent Tyrosinase inhibition (IC₅₀ = 0.89 µM) N/A ~433.3

Key Findings :

Structural Flexibility vs.

Synthetic Accessibility :

  • The target compound likely derives from intermediates like 2-chloro-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide (), similar to methods used for coumarin-thiazole hybrids (20–80% yields) .

Spectroscopic and Analytical Data: IR spectra of analogous compounds show carbonyl stretches at ~1718 cm⁻¹ (C=O) and N–H bends at ~3398 cm⁻¹, consistent with the target’s acetamide and amino groups . ¹H NMR shifts for the 4-fluorophenyl group (~7.1–7.4 ppm) and thiazole protons (~6.7–8.7 ppm) align with data from related structures .

Biological Implications: The 2-amino-2-oxoethyl group may mimic natural substrates of kinases or proteases, offering a competitive inhibition mechanism absent in simpler acetamide derivatives .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-((4-(2-amino-2-oxoethyl)thiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide?

The synthesis typically involves multi-step reactions starting with the formation of the thiazole core, followed by thioether linkage formation and acetylation. Key steps include:

  • Thiazole ring formation : Reacting 2-amino-4-substituted thiazole precursors with acetonitrile in the presence of anhydrous aluminum chloride .
  • Thiolation : Introducing the thioether group via nucleophilic substitution using mercaptoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Acetylation : Coupling the intermediate with 4-fluoroaniline using carbodiimide-based coupling agents (e.g., DCC or EDC) in dichloromethane .
    Critical parameters : Temperature (60–80°C for thiolation), solvent choice (DMF for polar intermediates), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify connectivity of the thiazole, acetamide, and fluorophenyl groups. Aromatic protons in the 7.0–8.5 ppm range confirm the 4-fluorophenyl moiety .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., m/z 395.08 for C₁₅H₁₃FN₃O₂S₂) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-F) .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and UV visualization .

Q. How should researchers design initial biological activity screens for this compound?

  • Antimicrobial assays : Broth microdilution (MIC determination) against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains .
  • Anticancer screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation .
  • Anti-inflammatory testing : Inhibition of COX-2 enzyme activity via ELISA .
    Controls : Include reference drugs (e.g., ciprofloxacin for antimicrobial, doxorubicin for anticancer) and solvent-only blanks .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions or structural impurities:

  • Reproducibility checks : Validate purity (>95% via HPLC) and ensure consistent solvent systems (e.g., DMSO concentration ≤0.1% in cell assays) .
  • Structural analogs comparison : Compare activity with derivatives (Table 1) to identify critical substituents affecting potency .

Table 1 : Comparative Biological Activities of Thiazole Derivatives

CompoundKey SubstituentsActivity (IC₅₀, μM)
Target compound2-amino-2-oxoethyl, 4-F12.4 (MCF-7)
N-(4-chlorophenyl) analogCl instead of F28.9 (MCF-7)
Benzothiazole derivativeBenzothiazole core8.7 (HeLa)

Q. What mechanistic approaches are recommended to study its interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to COX-2 or EGFR kinase domains. Prioritize poses with hydrogen bonds to the thiazole sulfur and fluorophenyl group .
  • Enzymatic assays : Measure inhibition kinetics (e.g., Kᵢ for COX-2) using fluorogenic substrates .
  • Cellular uptake studies : Fluorescent labeling (e.g., FITC conjugate) and confocal microscopy to track subcellular localization .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Substituent variation : Synthesize analogs with modified fluorophenyl (e.g., 3-CF₃) or thiazole (e.g., methylthio) groups .
  • Bioisosteric replacement : Replace the acetamide with sulfonamide to enhance metabolic stability .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond donors at the 2-amino group) using Schrödinger’s Phase .

Q. What strategies mitigate synthetic challenges such as low yields or side products?

  • Optimize thiolation : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems .
  • Side-product analysis : Characterize byproducts (e.g., sulfoxides) via LC-MS and adjust oxidizing/reducing conditions .
  • Scale-up considerations : Switch from batch to flow chemistry for exothermic steps (e.g., acetylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.